molecular formula C5H6BrN3 B1279471 5-Bromo-2-hydrazinopyridine CAS No. 77992-44-0

5-Bromo-2-hydrazinopyridine

Cat. No. B1279471
CAS RN: 77992-44-0
M. Wt: 188.03 g/mol
InChI Key: QYQLEYTXFMOLEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromopyridine derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as described for the synthesis of 5-bromo-2-iodopyrimidine . Another approach involves regioselective displacement reactions, such as the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine to form substituted aminopyrimidines . These methods highlight the versatility of bromopyridine compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the structure of a monohydrate organic salt of 2-amino-5-bromo-6-methyl-4-pyrimidinol was determined to crystallize in the orthorhombic space group . Similarly, the crystal structure of new 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

Bromopyridine derivatives undergo various chemical reactions, including carbon-carbon coupling and reactions with secondary amines . These reactions are crucial for the synthesis of a wide range of organic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives have been characterized using spectroscopic methods such as FT-IR, NMR, and UV-Vis absorption spectroscopy . These studies provide insights into the vibrational modes, electronic absorption characteristics, and non-linear optical properties of these compounds. Additionally, thermal gravimetric-differential thermal analysis (TG-DTA) has been used to analyze the degradation profile of these compounds .

Scientific Research Applications

1. Spectroscopic and Optical Studies

5-Bromo-2-hydrazinopyridine has been studied for its spectroscopic characteristics, particularly through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies contribute significantly to understanding the molecular structure and properties of this compound, especially in the context of its non-linear optical properties, which are essential for various applications in optics and photonics (Vural & Kara, 2017).

2. Antimicrobial and Anticancer Potential

Research has highlighted the antimicrobial activities of 5-Bromo-2-hydrazinopyridine derivatives, particularly in their interactions with DNA and potential as an antimicrobial agent. Additionally, some derivatives have shown promising results as potential anticancer agents, offering new avenues for drug discovery and therapeutic applications (Noma et al., 2020).

3. Application in Organic Synthesis

The compound has been used in the synthesis of various organic compounds, showcasing its versatility as a building block in organic chemistry. This includes the creation of novel pyridine-based derivatives and pyrimidines, demonstrating its utility in developing new molecules with potential applications in medicinal chemistry and materials science (Ahmad et al., 2017).

4. Inhibition of Corrosion

Studies on 5-Bromo-2-hydrazinopyridine derivatives have also explored their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic mediums. This application is significant in industrial processes and maintenance, where corrosion resistance is crucial (El-Lateef et al., 2015).

5. Liquid Crystal Synthesis

5-Bromo-2-hydrazinopyridine has been used in the synthesis of liquid crystalline materials, particularly in creating aromatic cores comprised of pyridine and thiophene rings. This application is relevant in the field of materials science, especially in developing advanced materials for displays and optical devices (Getmanenko & Twieg, 2008).

Safety And Hazards

5-Bromo-2-hydrazinopyridine is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is also classified as combustible and acute toxic .

properties

IUPAC Name

(5-bromopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLEYTXFMOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468177
Record name 5-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydrazinopyridine

CAS RN

77992-44-0
Record name 5-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-HYDRAZINOPYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

9.3 ml (9.5 g, 190.2 mmol) hydrazine hydrate are added to a solution of 1.8 g (9.5 mmol) 5-bromo-2-chloropyridine in 25 ml ethanol at RT, while stirring, and the mixture is then stirred at 90° C. for 46 h. After concentration of the reaction mixture in vacuo, the residue is stirred in water and the solid is filtered off, washed with water and diethyl ether and dried in vacuo.
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 12 L three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, connected on top with a nitrogen bubbler and a thermometer, was charged with 2,5-dibromopyridine (442 g, 1.87 moles), hydrazine hydrate (55% wt., 1057 ml, 18.7 moles), poly(ethylene glycol) (average Mn about 300, 1.87 L), 2-butanol (373 ml) and water (1.87 L). The mixture was heated at reflux for 29 hours. The heating source was removed and the mixture was stirred for an additional 20 hours. To the resulting slurry, cold water (2.2 L) was added. The slurry was stirred for an additional 30 minutes and filtered. The cake was washed with cold water (3×200 ml) and dried in a vacuum-oven (40° C.) for 48 hours. The title compound was obtained as off-white flakes (305 g, yield 87%).
Quantity
442 g
Type
reactant
Reaction Step One
Quantity
1057 mL
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol)
Quantity
1.87 L
Type
reactant
Reaction Step One
Quantity
373 mL
Type
reactant
Reaction Step One
Name
Quantity
1.87 L
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

2-Chloro-5-bromopyridine (64 g, 333 mmol) was suspended in hydrazine monohydrate (250 mL) and the mixture was heated at 70° C. for 72 hours. The reaction mixture was then diluted with water (750 mL) and the resulting precipitate was filtered off and azeotroped, firstly with toluene (×2) then dichloromethane (×2), to afford the title compound as a pale brown solid in 83% yield, 52 g.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods IV

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydrazinopyridine
Reactant of Route 2
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5-Bromo-2-hydrazinopyridine
Reactant of Route 3
5-Bromo-2-hydrazinopyridine
Reactant of Route 4
5-Bromo-2-hydrazinopyridine
Reactant of Route 5
5-Bromo-2-hydrazinopyridine
Reactant of Route 6
5-Bromo-2-hydrazinopyridine

Citations

For This Compound
14
Citations
RS Alekseyev, SR Amirova, VI Terenin - Synthesis, 2015 - thieme-connect.com
… a All yields are based on the starting 5-bromo-2-hydrazinopyridine (1). The starting 5-bromo-2-hydrazinopyridine (1) was prepared from commercially available and cheap 2-…
Number of citations: 14 www.thieme-connect.com
L Raimundo, A Paterna, J Calheiros… - British journal of …, 2021 - Wiley Online Library
… -2-ylhydrazone derivative (BBIT20; Figure 1a), resulting from condensation reaction of the ketone function of the natural indole alkaloid dregamine with 5-bromo-2-hydrazinopyridine, …
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
DB Moran, GO Morton… - Journal of heterocyclic …, 1986 - Wiley Online Library
… The 5-bromo-2hydrazinopyridine (2.8 g) and 150 ml of triethyl orthoacetate was refluxed for 18 hours. the volatiles were removed under vacuum and the residue in dichloromethane …
Number of citations: 54 onlinelibrary.wiley.com
EM Bolitho, HE Bridgewater, RJ Needham… - Inorganic Chemistry …, 2021 - pubs.rsc.org
… A new brominated chelating ligand was synthesised by reacting p-benzoquinone and 5-bromo-2-hydrazinopyridine in the presence of perchloric acid, and used to generate [Os(η 6 -p-…
Number of citations: 4 pubs.rsc.org
B Moran - academia.edu
… The 5-bromo-2hydrazinopyridine (2.8 g) and 150 ml of triethyl orthoacetate was refluxed for 18 hours. the volatiles were removed under vacuum and the residue in dichloromethane …
Number of citations: 0 www.academia.edu
L Cui, H Shinjo, T Ichiki, K Deyama… - Angewandte Chemie …, 2022 - Wiley Online Library
… Initially, 5,5′-diformyl-2,2′-bipyrrole (1) and 5-bromo-2-hydrazinopyridine (b) were selected as the model substrates. The formed hydrazone Schiff base (after condensation) was then …
Number of citations: 16 onlinelibrary.wiley.com
G Negru, A Ghinet, E Bîcu - Pharmaceuticals, 2023 - mdpi.com
In the context of a continuously increasing global cancer risk, the search for new effective and affordable anticancer drugs remains a constant demand. This study describes chemical …
Number of citations: 8 www.mdpi.com
HL Cao, KK Lyu, B Liu, J Li, JH He - Nuclear Science and Techniques, 2017 - Springer
… Construction of compound five utilized intramolecular ring-closing from compound four that was obtained by reacting with 5-Bromo-2-hydrazinopyridine and compound three. …
Number of citations: 8 link.springer.com
A Kapusterynska, C Bijani, D Paliwoda, L Vendier… - Molecules, 2023 - mdpi.com
… Reactions with 1-hydrazinophthalazine hydrochloride, 2-hydrazinobenzothiazole and 5-bromo-2-hydrazinopyridine afforded excellent aldehyde conversions (95–99%) after 3 × 30 min …
Number of citations: 11 www.mdpi.com
JPC Coverdale, CS Guy, HE Bridgewater… - Metallomics, 2021 - academic.oup.com
… A solution of 5-bromo-2-hydrazinopyridine (500.0 mg, 2.66 mmol) in MeOH (10 mL) was added dropwise to the stirring mixture. The mixture turned red-brown and was stirred for 18 h at …
Number of citations: 3 academic.oup.com

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